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This guide provides an objective comparison of the reactivity of chromium(lll) and cobalt(lll)
ammine complexes, focusing on their ligand substitution and photochemical reactions. The
information presented is supported by experimental data from peer-reviewed literature to assist
researchers in understanding the distinct behaviors of these kinetically inert metal centers.

Introduction: The Inert Nature of d® and d®
Complexes

Chromium(lll) and Cobalt(lIl) are classic examples of kinetically inert transition metal centers.
Their low reactivity is a consequence of their electronic configurations. Cr(lll), a d® system, and
low-spin Co(lll), a d® system, both exhibit high ligand field stabilization energies (LFSE) in an
octahedral geometry. Any deviation from this geometry during a substitution reaction, such as
the formation of a square pyramidal or trigonal bipyramidal intermediate, results in a significant
loss of LFSE, leading to a high activation energy barrier for ligand exchange. This inherent
stability has made these complexes key subjects in the study of inorganic reaction
mechanisms.

Thermal Ligand Substitution Reactions

The most common thermal reactions for ammine complexes in aqueous solution are acid and
base hydrolysis, where a ligand is replaced by a water molecule or a hydroxide ion,
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respectively.

Acid Hydrolysis (Aquation)

In acidic solutions, the substitution of a ligand by a water molecule is termed aquation. The
general reaction for a pentaammine complex is:

[M(NH3)sX]n* + H20 — [M(NH3)s(Hz0)]*+ + X~ (where M = Cr, Co)

Despite having similar activation parameters for the aquation of analogous complexes,
computational studies suggest that they proceed via different mechanisms. The aquation of
[Co(NH3)sCI?2* is generally considered to follow a dissociative interchange (Id) mechanism,
where the Co-Cl bond breaking is more significant in the transition state. In contrast, the
aquation of [Cr(NHs)sCI]?2* is proposed to proceed through an associative interchange (1a)
mechanism, with a greater degree of Cr-OHz bond formation in the transition state.

Table 1: Comparative Kinetic Data for Acid Hydrolysis of [M(NH3)sCl]2*

Rate

AHt ASt AV Proposed
Complex Constant, k .
(kd/mol) (J/mol-K) (cm3/mol) Mechanism
(s7*) at 25°C
[Cr(NHa)sCIl Associative
. 25x10°% 98 -42 -10.6 Interchange
(Ia)
[CO(NH2)sCI? Dissociative
1.7x10°% 99 -46 -9.9 Interchange

+

(Id)

Base Hydrolysis

Base hydrolysis of these complexes is significantly faster than acid hydrolysis. The reaction is
typically second order, being first order in both the complex and the hydroxide ion
concentration.

Rate = k[M(NH3)sX]"*][OH"]
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The accepted mechanism for the base hydrolysis of cobalt(lll) ammine complexes is the Sn1CB
(Substitution Nucleophilic Unimolecular Conjugate Base) mechanism. This pathway involves
the rapid deprotonation of an ammine ligand to form a highly reactive amido-complex, which
then dissociates the leaving group in the rate-determining step, followed by the rapid addition
of a water molecule.

Photochemical Reactivity

The absorption of light by chromium(lll) and cobalt(lll) ammine complexes can lead to ligand
substitution or redox reactions. The photochemical behavior of these complexes is often
markedly different from their thermal reactivity.

Chromium(lll) ammine complexes are known for their relatively efficient photosubstitution
reactions, particularly the labilization of ammine ligands. Upon irradiation into their ligand field
bands, an excited state is populated which leads to the release of an ammonia molecule and
the formation of an aqua-ammine complex.

In contrast, cobalt(lll) ammine complexes generally exhibit very low quantum yields for
photoaquation of ammine ligands. Instead, their photochemistry is often dominated by
photoredox reactions, where the Co(lll) center is reduced to the more labile Co(ll) and a ligand
is oxidized. The nature of the non-ammine ligand (X) greatly influences the photochemical
pathway.

Table 2: Comparative Quantum Yields for Photolysis of Hexaammine Complexes in Aqueous

Solution
Irradiation .
Complex Photoproduct Quantum Yield (®P)
Wavelength (nm)
[Cr(NH3)e]3+ 436 [Cr(NH3)s(H20)]3+ ~0.4
[Co(NH3)e]3* 254 Co2*(aq) ~0.2

Experimental Protocols
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Kinetic Study of Acid Hydrolysis by UV-Vis
Spectrophotometry

This protocol describes the determination of the rate constant for the aquation of
[Co(NH3)sClI|Clz.

Materials:

e [Co(NHs3)sCI|Cl2

e Nitric acid (HNOs), 0.1 M

» Deionized water

e UV-Vis Spectrophotometer with a thermostatted cell holder
e Cuvettes

e Volumetric flasks and pipettes

o Constant temperature water bath

Procedure:

o Preparation of the Complex Solution: Accurately weigh a small amount of [Co(NH3)sCI]|Cl2
and dissolve it in a known volume of 0.1 M HNOs in a volumetric flask to achieve a
concentration of approximately 0.01 M. The acidic solution is used to prevent base
hydrolysis.

e Spectrophotometer Setup: Set the spectrophotometer to measure the absorbance at a
wavelength where the reactant and product have significantly different molar absorptivities.
For the aquation of [Co(NHs)sClJ2*, a suitable wavelength is around 550 nm, where the
product, [Co(NH3)s(H20)]3*, has a higher absorbance.

o Kinetic Run: a. Equilibrate the thermostatted cell holder of the spectrophotometer and a
separate water bath to the desired reaction temperature (e.g., 60 °C). b. Place a cuvette
containing the complex solution in the thermostatted cell holder. c. Record the absorbance at
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regular time intervals (e.g., every 5 minutes) for a period of at least three half-lives. d. To
obtain the absorbance at infinite time (Aw), heat a separate sample of the complex solution
in the water bath for a time equivalent to at least ten half-lives to ensure complete reaction,
then cool to the measurement temperature and record its absorbance.

» Data Analysis: a. Plot In(Ac - At) versus time (t), where A: is the absorbance at time t. b. The
slope of the resulting straight line will be equal to -k, where k is the pseudo-first-order rate
constant.

Determination of Photochemical Quantum Yield

This protocol provides a general method for determining the quantum yield of a photochemical
reaction using a chemical actinometer.

Materials:

e Photochemical reactor with a monochromatic light source (e.g., a laser or a lamp with a
monochromator)

o Reaction vessel (quartz for UV irradiation)
e Actinometer solution (e.g., potassium ferrioxalate)
e Solution of the complex to be studied (e.g., --INVALID-LINK--3)

» Analytical technigue to quantify the product (e.g., ion-exchange chromatography or
spectrophotometry)

Procedure:

o Actinometry (Determination of Photon Flux): a. Fill the reaction vessel with a known volume
of the actinometer solution. b. Irradiate the solution for a measured period. c. Analyze the
actinometer solution to determine the extent of the photochemical reaction. For potassium
ferrioxalate, this involves the colorimetric determination of the Fe?* produced. d. Calculate
the photon flux (moles of photons per unit time) entering the system using the known
guantum vyield of the actinometer.
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» Photolysis of the Complex: a. Rinse the reaction vessel and fill it with the same volume of the
complex solution at the same concentration as the actinometer to ensure identical light
absorption. b. Irradiate the complex solution for a measured period, ensuring that the
conversion is kept low (typically <10%) to avoid complications from product absorption.

e Product Quantification: a. Analyze the irradiated complex solution to determine the number

of moles of the photoproduct formed.

e Quantum Yield Calculation: a. The quantum yield (®) is calculated as the ratio of the moles
of product formed to the moles of photons absorbed by the sample.

Visualizing Reaction Mechanisms and Workflows
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Caption: Proposed mechanisms for the acid hydrolysis of pentaamminechloro complexes of
Co(ll) and Cr(l11).
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[Co(NH3)sCl]*

+ OH™, Fast Equilibrium+ OH~

[Co(NH3)a(NH2)]* + H20

[Co(NH3)s(OH)]**
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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